molecular formula C12H9BrClNO B2749769 5-Bromo-2-(4-chlorophenoxy)aniline CAS No. 15212-00-7

5-Bromo-2-(4-chlorophenoxy)aniline

Cat. No. B2749769
CAS RN: 15212-00-7
M. Wt: 298.56
InChI Key: FCICNYOGHRMGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(4-chlorophenoxy)aniline is a biochemical compound with the molecular formula C12H9BrClNO and a molecular weight of 298.56 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(4-chlorophenoxy)aniline is represented by the SMILES notation: C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Photophysical Properties and Materials Science

Research has demonstrated the utility of compounds structurally related to 5-Bromo-2-(4-chlorophenoxy)aniline in the synthesis of polymeric films with fluorescent properties. Buruianǎ et al. (2005) synthesized o-hydroxy Schiff bases to obtain polymeric films that exhibit photochromic mechanisms and fluorescent properties through an excited state intramolecular proton-transfer process, with the formation of cis- and trans-keto isomers as intermediate compounds (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005). This research underscores the potential of halogenated anilines in developing materials with unique optical properties.

Crystal Engineering and Supramolecular Chemistry

Dey et al. (2003) explored the crystal structures of 4-substituted anilines, including bromo and chloro substituents, to understand their role in crystal engineering. Their findings highlight the supramolecular equivalence of halogen groups in influencing crystal structures, pertinent to the design of new crystalline materials (Dey, Jetti, Boese, & Desiraju, 2003).

Synthetic Chemistry and Drug Design

In synthetic chemistry, compounds akin to 5-Bromo-2-(4-chlorophenoxy)aniline serve as intermediates or reactants in the formation of complex molecules. Patil and Luzzio (2016) described the use of 2-(halomethyl)-4,5-diphenyloxazoles, which share structural similarities with halogenated anilines, in synthesizing a variety of functionalized molecules, illustrating the versatility of such compounds in organic synthesis (Patil & Luzzio, 2016).

Electrochemical Applications

Shahhosseini et al. (2016) conducted a study on the electrochemical synthesis of polymers based on a monomer structurally related to 5-Bromo-2-(4-chlorophenoxy)aniline. Their work demonstrated the potential of these polymers in applications such as dye-sensitized solar cells, showcasing the relevance of halogenated anilines in developing new materials for energy conversion technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

properties

IUPAC Name

5-bromo-2-(4-chlorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICNYOGHRMGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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